Icotinib - 610798-31-7

Icotinib

Catalog Number: EVT-360422
CAS Number: 610798-31-7
Molecular Formula: C22H21N3O4
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Icotinib hydrochloride is a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase [, ], developed in China and approved for the treatment of non-small cell lung cancer (NSCLC). It is a quinazoline derivative [], classified as a first-generation, reversible, and non-mutation-specific EGFR tyrosine kinase inhibitor (TKI) []. Icotinib plays a critical role in scientific research, particularly in the areas of cancer biology, drug discovery, and targeted therapy development. Its selective targeting of EGFR, a key protein involved in cell signaling and growth, makes it a valuable tool for studying EGFR-driven diseases, understanding drug resistance mechanisms, and exploring novel therapeutic strategies.

Gefitinib

Compound Description: Gefitinib is an orally administered, reversible, first-generation EGFR-TKI that has demonstrated clinical efficacy in treating patients with EGFR mutations. [, , ] It is often used as a first-line treatment for advanced NSCLC with EGFR mutations. [] Like icotinib, gefitinib inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways involved in tumor cell growth and proliferation. []

Erlotinib

Compound Description: Erlotinib is another orally administered, reversible, first-generation EGFR-TKI that has been approved for the treatment of advanced NSCLC. [, , ] It shares a similar mechanism of action with icotinib and gefitinib, inhibiting EGFR tyrosine kinase activity and downstream signaling. [, ]

Relevance: Similar to icotinib, erlotinib is an EGFR-TKI used in the treatment of NSCLC. [, , ] While all three drugs demonstrate efficacy, they exhibit differences in pharmacokinetic properties, brain penetration rates, and adverse effect profiles. [, ] Erlotinib, like gefitinib, is typically administered once daily, unlike icotinib. []

Apatinib

Compound Description: Apatinib is an oral small-molecule inhibitor of vascular endothelial growth factor receptor-2, which plays a crucial role in angiogenesis. [] Inhibiting angiogenesis can limit tumor growth by cutting off its blood supply. []

Relevance: While not structurally related to icotinib, apatinib offers a different therapeutic approach to NSCLC treatment by targeting angiogenesis. [] The combination of apatinib and icotinib has shown promising results in patients with advanced NSCLC who experienced treatment failure with icotinib alone, potentially due to their synergistic effects. []

Cetuximab

Compound Description: Cetuximab is a monoclonal antibody that specifically targets EGFR. [] Unlike small-molecule TKIs like icotinib, cetuximab binds to the extracellular domain of EGFR, preventing ligand binding and receptor activation. []

Relevance: Although cetuximab and icotinib have different mechanisms of action, both ultimately inhibit EGFR signaling. [] Combining these two agents has demonstrated a synergistic inhibitory effect on NSCLC cells with the T790M EGFR mutation, a common mechanism of acquired resistance to first-generation EGFR-TKIs. []

Chidamide

Compound Description: Chidamide is a histone deacetylase inhibitor (HDACi). [] HDACis are a class of anticancer agents that act by modifying gene expression through the modulation of histone acetylation. []

Relevance: Chidamide, while structurally unrelated to icotinib, offers a different mechanism of action for NSCLC treatment. [] The combination of chidamide and icotinib has shown synergistic antitumor activity in preclinical studies, suggesting a potential therapeutic benefit in NSCLC patients. [] This combination may be particularly beneficial in overcoming resistance to EGFR-TKIs. []

Source and Classification

Icotinib is derived from the quinazoline family of compounds, which are known for their diverse biological activities, particularly in cancer therapy. It acts by selectively inhibiting the tyrosine kinase activity of the epidermal growth factor receptor, which plays a crucial role in tumor growth and metastasis. The compound is marketed under various brand names in China and has been subjected to numerous clinical studies to evaluate its effectiveness and safety profile.

Synthesis Analysis

The synthesis of Icotinib typically involves several key steps. A common method for synthesizing Icotinib derivatives is through the copper(I)-catalyzed azide-alkyne cycloaddition reaction, also known as the "click reaction." This method allows for the efficient formation of 1,2,3-triazole derivatives linked to Icotinib.

General Procedure for Synthesis

  1. Reagents: Icotinib and aryl-azido compounds are used as starting materials.
  2. Reaction Conditions: The reaction is conducted in a mixed solvent (water and tert-butanol) at elevated temperatures (around 80°C) with copper sulfate pentahydrate and sodium ascorbate as catalysts.
  3. Purification: After completion of the reaction, the mixture is extracted with dichloromethane, washed, dried, and purified using column chromatography.

The synthesis process has been optimized to yield high-purity compounds with good reproducibility .

Molecular Structure Analysis

Icotinib's molecular structure features a quinazoline core, which is critical for its activity as a tyrosine kinase inhibitor. The chemical formula for Icotinib is C22H25N3O4C_{22}H_{25}N_{3}O_{4}, and it has a molecular weight of approximately 393.46 g/mol.

Structural Characteristics

  • Core Structure: The quinazoline ring system is fused with an ethynyl group that enhances its binding affinity to the epidermal growth factor receptor.
  • Functional Groups: It contains various functional groups that contribute to its solubility and biological activity.
  • Crystalline Forms: Icotinib exists in multiple crystalline forms (I-IV), which exhibit different solubility and stability properties. Crystalline Form I has been highlighted for its favorable characteristics for pharmaceutical applications .
Chemical Reactions Analysis

Icotinib undergoes several chemical reactions that can be categorized into metabolic transformations and synthetic modifications.

Key Reactions

  1. Metabolic Activation: Icotinib can form reactive metabolites that interact with cellular macromolecules, leading to potential therapeutic effects or side effects.
  2. Synthesis of Derivatives: The compound can be modified through various chemical reactions, including hydrogenation and oxidation processes, to create derivatives with altered pharmacological profiles .
Mechanism of Action

Icotinib exerts its therapeutic effects primarily through the inhibition of the epidermal growth factor receptor's tyrosine kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival.

Detailed Mechanism

  1. Binding: Icotinib binds to the ATP-binding site of the epidermal growth factor receptor, preventing ATP from activating the receptor.
  2. Signal Disruption: This blockade disrupts signaling cascades involved in cell division, leading to reduced tumor growth.
  3. Mutant Specificity: Icotinib has shown efficacy against specific mutations in the epidermal growth factor receptor, making it a targeted therapy for certain NSCLC patients .
Physical and Chemical Properties Analysis

Icotinib exhibits several important physical and chemical properties that influence its pharmacokinetics and bioavailability.

Applications

Icotinib's primary application lies in oncology, specifically for treating non-small cell lung cancer. Its targeted action against mutated forms of the epidermal growth factor receptor makes it an essential option in personalized cancer therapy.

Scientific Applications

  1. Clinical Use: Icotinib has been approved for clinical use in China for NSCLC treatment.
  2. Research Tool: It serves as a valuable tool in research settings for studying cancer biology and drug resistance mechanisms.
  3. Derivative Development: Ongoing research focuses on developing novel derivatives of Icotinib with improved efficacy or reduced side effects .
Introduction to Icotinib in Targeted Cancer Therapy

Historical Development and Approval of Icotinib as a First-Generation Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitor

Icotinib hydrochloride is a first-generation epidermal growth factor receptor-tyrosine kinase inhibitor developed by Zhejiang Beta Pharma Inc. (Hangzhou, China) as a therapeutic intervention for non-small cell lung cancer. Its journey from discovery to clinical implementation represents a significant milestone in China's oncology drug development landscape. The compound was first synthesized in 2002 through a rational drug design approach aimed at creating a selective epidermal growth factor receptor-tyrosine kinase inhibitor with improved tolerability [1] [4]. Preclinical investigations demonstrated potent inhibitory activity against epidermal growth factor receptor tyrosine kinase, with half maximal inhibitory concentration values of approximately 5 nM against wild-type epidermal growth factor receptor and common activating mutations [10].

The clinical development program culminated in the pivotal ICOGEN trial (NCT01040780), a randomized, double-blind phase III study comparing icotinib (125 mg three times daily) with gefitinib (250 mg once daily) in 399 Chinese patients with advanced non-small cell lung cancer who had progressed after one or two lines of chemotherapy [1]. This landmark study established icotinib's non-inferiority to gefitinib, with median progression-free survival of 4.6 months versus 3.4 months (hazard ratio = 0.84; 95% confidence interval: 0.67-1.05) and median overall survival of 13.3 months versus 13.9 months (hazard ratio = 0.90; 95% confidence interval: 0.79-1.02). Notably, biomarker analysis confirmed that epidermal growth factor receptor mutation status predicted treatment efficacy, with progression-free survival of 7.8 months in the epidermal growth factor receptor-mutant subgroup receiving icotinib [1] [10].

Based on ICOGEN results, the Chinese State Food and Drug Administration approved icotinib in June 2011 for advanced non-small cell lung cancer treatment [1] [4]. Subsequent approval expansion occurred in November 2014 following the phase III CONVINCE trial (NCT01719536), which demonstrated significantly longer progression-free survival with icotinib versus pemetrexed-cisplatin chemotherapy (11.2 months versus 7.9 months) in untreated epidermal growth factor receptor-mutant patients [6]. This regulatory progression established icotinib as a first-line treatment option within China's non-small cell lung cancer therapeutic arsenal, though it remains investigational in other regions despite receiving United States Food and Drug Administration clearance for phase I evaluation in 2014 [4] [8].

Table 1: Key Clinical Trials in Icotinib Development [1] [6] [10]

Trial NamePhasePatient PopulationInterventionPrimary Endpoint (median)Key Findings
ICOGEN (NCT01040780)IIIAdvanced NSCLC after 1-2 chemotherapy linesIcotinib vs. GefitinibPFS: 4.6 mo vs. 3.4 mo (HR=0.84)Non-inferior to gefitinib with fewer adverse events
CONVINCE (NCT01719536)IIIPreviously untreated EGFR-mutant NSCLCIcotinib vs. Pemetrexed-CisplatinPFS: 11.2 mo vs. 7.9 moSuperior PFS for icotinib; established first-line efficacy
Phase IV ISAFEIVAdvanced NSCLC (real-world)Icotinib monotherapySafety profile31.5% adverse event rate; 30% response rate

Structural and Biochemical Characterization of Icotinib

Icotinib (chemical name: 4-((3-ethynylphenyl)amino)-6,7-benzo-12-crown-4-quinazoline hydrochloride) belongs to the quinazoline derivative class of tyrosine kinase inhibitors. Its molecular formula is C₂₂H₂₁N₃O₄·HCl, with a molecular weight of 427.88 g/mol [4] [8]. The compound features a unique 12-crown-4 ether moiety attached to the quinazoline core, distinguishing it structurally from other first-generation epidermal growth factor receptor-tyrosine kinase inhibitors like gefitinib and erlotinib. This crown ether system potentially influences molecular conformation, solubility profiles, and protein-binding characteristics [5].

Biochemically, icotinib functions as a competitive adenosine triphosphate- binding site inhibitor of the epidermal growth factor receptor tyrosine kinase domain. It demonstrates potent inhibitory activity against wild-type epidermal growth factor receptor (half maximal inhibitory concentration ≈5 nM) and clinically relevant mutants including exon 19 deletions, L858R, L861Q, and T790M, albeit with reduced efficacy against resistance-conferring T790M mutations [10]. Enzymatic assays reveal complete tyrosine kinase inhibition at concentrations ≥62.5 nM, with dose-dependent suppression of epidermal growth factor receptor autophosphorylation in human epidermoid carcinoma A431 cells [8].

Pharmacokinetic profiling indicates moderate oral bioavailability (52%) and extensive tissue distribution (volume of distribution = 115.00 ± 63.26 L) [8]. Metabolism occurs primarily via hepatic cytochrome P450 enzymes, especially cytochrome P450 3A4 and to a lesser extent cytochrome P450 1A2, generating over 20 metabolites. The major metabolic pathways involve oxidation and dealkylation reactions [8] [10]. Elimination occurs predominantly through fecal excretion (>90%), with renal clearance accounting for approximately 9% of elimination. The terminal half-life is approximately 5.5 hours, supporting the three-times-daily dosing regimen established in clinical practice [4] [8].

Table 2: Physicochemical and Pharmacokinetic Properties of Icotinib [4] [5] [8]

PropertyCharacteristicSignificance
Chemical classQuinazoline derivative with 12-crown-4 etherDistinctive structural feature influencing conformation
Molecular weight391.427 g/mol (free base); 427.88 g/mol (HCl salt)Small molecule with favorable tissue penetration
Protein bindingSudlow's site I in subdomain IIA of human serum albuminInfluences drug distribution and potential interactions
MetabolismPrimarily hepatic via cytochrome P450 3A4/cytochrome P450 1A2Drug interaction potential with cytochrome P450 modulators
Elimination>90% fecal; ~9% renalLimited renal excretion advantage in renal impairment
Half-life5.5 hours (median)Supports three-times-daily dosing regimen

Structure-activity relationship studies have explored modifications to enhance icotinib's pharmacological profile. Particularly, introducing 1,2,3-triazole moieties via copper-catalyzed azide-alkyne cycloaddition has yielded derivatives with promising activity against esophageal squamous cell carcinoma and resistant non-small cell lung cancer models [5]. These structural innovations demonstrate the potential for optimizing icotinib's scaffold to address unmet clinical needs beyond lung adenocarcinoma.

Comparative Analysis with Other Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors (Gefitinib, Erlotinib)

Icotinib's positioning within the first-generation epidermal growth factor receptor-tyrosine kinase inhibitor class necessitates comparative evaluation against established agents gefitinib and erlotinib. Evidence from clinical trials, real-world studies, and translational models reveals nuanced distinctions in efficacy, central nervous system penetration, and clinical utility across different settings.

Overall Efficacy Comparisons: A comprehensive network meta-analysis encompassing 43 studies and 7,168 patients demonstrated comparable overall efficacy among the three tyrosine kinase inhibitors in advanced non-small cell lung cancer treatment [2]. Progression-free survival estimates were 5.48 months for gefitinib, 5.15 months for erlotinib, and 5.81 months for icotinib, while median overall survival estimates were 13.26, 13.52, and 12.58 months, respectively. Gefitinib and icotinib showed significantly longer progression-free survival than erlotinib, while erlotinib demonstrated a modest overall survival advantage [2]. In the adjuvant setting, a large real-world analysis of 588 patients with resected epidermal growth factor receptor-mutant non-small cell lung cancer found no significant disease-free survival difference between the three tyrosine kinase inhibitors for stage II/III disease (gefitinib: 36.1 months; erlotinib: 42.8 months; icotinib: 32.5 months; log-rank P=0.22) or stage I disease [6]. Treatment failure patterns, including brain and bone metastases, were also comparable across groups after propensity score matching adjustment.

Central Nervous System Efficacy: Differential blood-tumor barrier penetration represents a clinically significant distinction among first-generation epidermal growth factor receptor-tyrosine kinase inhibitors. Preclinical pharmacokinetic studies in murine models revealed substantially higher brain metastasis-to-plasma concentration ratios for gefitinib (1-hour: 9.82 ± 1.03%; 2-hour: 15.11 ± 2.00%) compared with erlotinib (1-hour: 4.83 ± 0.25%; 2-hour: 5.73 ± 1.31%) and icotinib (1-hour: 2.62 ± 0.21%; 2-hour: 2.69 ± 0.31%) [3] [9]. These distribution differences translated into functional outcomes: in an intracerebral PC-9-luc model, gefitinib exhibited superior antitumor activity (bioluminescence reduction versus control: P=0.002) compared with erlotinib (P=0.029) and icotinib (P=0.851). Gefitinib also demonstrated significantly stronger inhibition of phosphorylated epidermal growth factor receptor expression in brain metastases compared with icotinib (P=0.028) [9].

Table 3: Comparative Blood-Tumor Barrier Penetration in Murine Brain Metastasis Model [3] [9]

Tyrosine Kinase Inhibitor1-hour Brain Metastasis/Plasma Ratio (%)2-hour Brain Metastasis/Plasma Ratio (%)Antitumor Activity vs. Control (P value)pEGFR Inhibition Efficacy
Gefitinib9.82 ± 1.0315.11 ± 2.000.002++++
Erlotinib4.83 ± 0.255.73 ± 1.310.029+++
Icotinib2.62 ± 0.212.69 ± 0.310.851+
Comparison between TKIsP<0.001 gefitinib vs. othersP<0.001 gefitinib vs. othersGefitinib vs. erlotinib: P=0.005; Gefitinib vs. icotinib: P=0.002Gefitinib vs. icotinib: P=0.028

Mutation-Specific Activity: All three tyrosine kinase inhibitors demonstrate preferential activity against epidermal growth factor receptor-sensitizing mutations (exon 19 deletions and L858R). Exploratory analysis from the ICOGEN trial revealed no significant progression-free survival difference between icotinib and gefitinib in epidermal growth factor receptor-mutant (198 days versus 158 days) or wild-type subgroups (70 days versus 76 days) [1]. However, emerging evidence suggests potential variation in efficacy against uncommon epidermal growth factor receptor mutations. In vitro analyses indicate icotinib maintains activity against L861Q mutations (96% inhibition) but shows reduced efficacy against exon 20 insertions, similar to other first-generation inhibitors [10].

The development landscape continues to evolve with structural modifications of icotinib demonstrating promising activity beyond lung cancer. Derivatives bearing 1,2,3-triazole moieties exhibit enhanced binding to wild-type epidermal growth factor receptor and show preclinical efficacy in esophageal squamous cell carcinoma models, potentially expanding the therapeutic scope of this chemical scaffold [5]. These innovations highlight how structural refinements may address current limitations, particularly regarding central nervous system penetration and activity against resistant mutations.

Properties

CAS Number

610798-31-7

Product Name

Icotinib

IUPAC Name

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)

InChI Key

QQLKULDARVNMAL-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4

Synonyms

4-((3-ethynylphenyl)amino)-6,7-benzo-12-crown-4-quinazoline
icotini

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.